 (2-Fluorofenil)metilamina CAS No. 1158194-34-3"
>
(2-Fluorofenil)metilamina CAS No. 1158194-34-3"
>
Clorhidrato de (2-Fluorofenil)metilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fluorophenyl)methylprop-2-en-1-yl)amine hydrochloride (FMPH) is a synthetic amine derivative of the phenylalkylamine family and is commonly used in scientific research. It is a colorless, crystalline solid with a molecular formula of C10H14ClFN and a molecular weight of 213.68 g/mol. FMPH is a potent agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. FMPH has been used in studies on the effects of serotoninergic compounds on various physiological and biochemical processes in laboratory animals.
Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Se utiliza como una herramienta bioquímica para investigar las interacciones y modificaciones de las proteínas, lo que ayuda a comprender los procesos celulares a nivel molecular .
Estudios de Mecánica Molecular
Las propiedades físicas de los monocristales relacionados basados en prop-2-en-1-ona se han estudiado utilizando mecánica molecular. Esto implica el cálculo de varias propiedades mecánicas como constantes elásticas, módulo de cizallamiento y módulo de Young, que son esenciales para comprender el comportamiento del material bajo diferentes condiciones físicas .
Mecanismo De Acción
Target of Action
The primary targets of (2-Fluorophenyl)methylamine hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Result of Action
The molecular and cellular effects of (2-Fluorophenyl)methylamine hydrochloride’s action are currently unknown
Análisis Bioquímico
Biochemical Properties
(2-Fluorophenyl)methylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
(2-Fluorophenyl)methylamine hydrochloride has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering the cellular response to various stimuli .
Molecular Mechanism
The molecular mechanism of (2-Fluorophenyl)methylamine hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function . The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluorophenyl)methylamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (2-Fluorophenyl)methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
(2-Fluorophenyl)methylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting the levels of metabolites . The compound’s influence on metabolic flux is an important aspect of its biochemical properties, as it can alter the flow of metabolites through different pathways .
Transport and Distribution
The transport and distribution of (2-Fluorophenyl)methylamine hydrochloride within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
(2-Fluorophenyl)methylamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVRPBEGIJHKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)
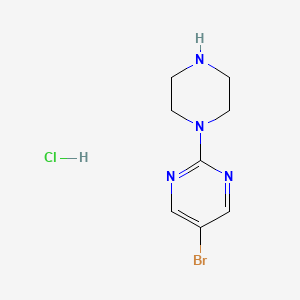
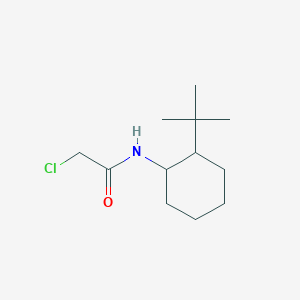
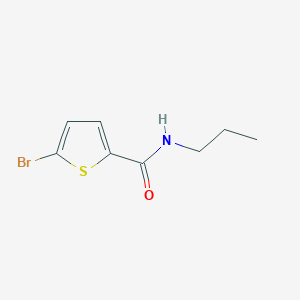
![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)
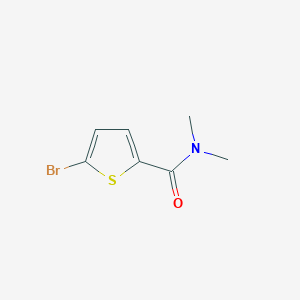
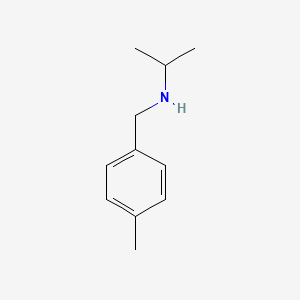
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)
![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

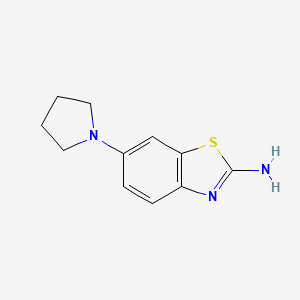
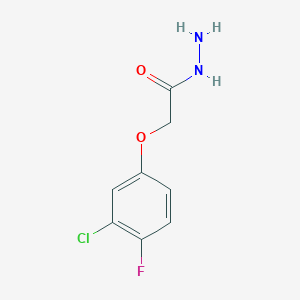
![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)